Pamidronate monosodium
Description
Pamidronate monosodium, also known as Aredia, is a synthetic bisphosphonate and a bone resorption inhibitor . It is used in conjunction with hydration for the treatment of moderate to severe hypercalcemia associated with malignant neoplasms, with or without bone metastases . It is also used for the treatment of Paget’s disease of bone and osteolytic bone metastases of breast cancer and osteolytic lesions of multiple myeloma .
Synthesis Analysis
The synthesis of Pamidronate monosodium involves extensive DFT and ab initio calculations to characterize the conformational space of the molecule . The molecule exists in mono-, di-, and tri-protic states, relevant for physiological pH range, and both canonical and zwitterionic tautomers are investigated .Molecular Structure Analysis
Pamidronate monosodium is an analog of pyrophosphate, with a P-C-P backbone structure . It exhibits strong inter-phosphonate hydrogen bonds, and in most conformers, the alkyl-amine side chain is folded on the P-C-P backbone for further hydrogen bond formation .Chemical Reactions Analysis
The chemical reactions of Pamidronate monosodium primarily involve its interaction with bone. It adsorbs to calcium phosphate (hydroxyapatite) crystals in bone and may directly block dissolution of this mineral component of bone .Physical And Chemical Properties Analysis
The physico-chemical properties of Pamidronate monosodium depend on the kinetic release of the drug from the synthesized branched copolymer conjugate-coated hydroxyapatite granules doped with selenite ions .properties
IUPAC Name |
sodium;(3-amino-1-hydroxy-1-phosphonopropyl)-hydroxyphosphinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO7P2.Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFICAMMULQSNNG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NNaO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pamidronate monosodium | |
CAS RN |
89131-02-2 | |
Record name | Pamidronate monosodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089131022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PAMIDRONATE MONOSODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUA93Q6K1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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